molecular formula C9H9N5O2 B1623261 5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine CAS No. 90349-93-2

5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine

Cat. No.: B1623261
CAS No.: 90349-93-2
M. Wt: 219.2 g/mol
InChI Key: IZYFIDVHDVHRHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of 1,2,4-Triazole (B32235) Ring Systems in Contemporary Chemical Research

The 1,2,4-triazole is a five-membered aromatic ring composed of two carbon atoms and three nitrogen atoms. This heterocyclic core is a key structural motif, or pharmacophore, in a multitude of compounds due to its unique chemical properties. pensoft.net The stability of the 1,2,4-triazole ring is a result of its aromaticity, where the p-orbitals of the ring atoms form a delocalized π-electron system. pensoft.net This ring system can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H form generally being more stable. pensoft.net

The chemical versatility of the 1,2,4-triazole nucleus allows it to serve as a scaffold for diverse functionalization. Its nitrogen atoms can act as hydrogen bond acceptors, and N-H groups can act as hydrogen bond donors, enabling strong interactions with biological targets like enzymes and receptors. pensoft.net This capacity for molecular interaction is a primary reason for its prevalence in medicinal chemistry. nih.gov Derivatives of 1,2,4-triazole are integral to a wide range of clinically significant medications. nih.gov The structural rigidity and polar nature of the triazole ring often contribute to improved pharmacokinetic profiles, including enhanced solubility and metabolic stability. pensoft.net

The broad utility of 1,2,4-triazoles extends beyond pharmaceuticals into agrochemicals, where they are found in fungicides and herbicides, and into materials science, where they are used in the synthesis of polymers and dyes. derpharmachemica.com

PropertyDescription
Molecular Formula C₂H₃N₃
Isomers 1,2,3-triazole and 1,2,4-triazole
Aromaticity Yes, possesses a stable aromatic sextet
Tautomerism Exists as 1H- and 4H- tautomers
Key Chemical Features Capable of hydrogen bonding (donor and acceptor), dipole character, metabolic stability

Table 1: General Properties of the 1,2,4-Triazole Ring System.

Rationale for Investigating Functionalized 4H-1,2,4-Triazol-3-amines

Within the broad family of triazole derivatives, the 4H-1,2,4-triazol-3-amine scaffold is of particular interest to researchers. The presence of an amino group at the 3-position provides a crucial site for further chemical modification and a key point of interaction for biological activity. These compounds are often considered bioisosteres of ureas, mimicking their function while potentially offering improved solubility and a reduced tendency to form aggregates. urfu.ru

The synthesis of 4-amino-5-substituted-4H-1,2,4-triazoles is a well-established area of heterocyclic chemistry. nih.govresearchgate.net These compounds serve as versatile starting materials for the construction of more complex molecular architectures, including Schiff bases and fused heterocyclic systems like triazolothiadiazoles. nih.govnih.gov The amino group provides a reactive nucleophilic center that can readily undergo condensation reactions with aldehydes and ketones or be used in the formation of other functional groups. researchgate.netnih.gov

The rationale for their investigation is strongly rooted in their pharmacological potential. The introduction of different substituents at the 5-position, in combination with the 3-amino group, allows for the fine-tuning of the molecule's electronic and steric properties. This targeted modification is a core strategy in drug design, aimed at enhancing potency and selectivity for specific biological targets. nih.gov Research has shown that the nature of the substituent on the triazole ring plays a significant role in its biological activity. nih.gov For instance, the presence of halogen or nitro groups on appended aromatic rings has been shown to enhance the inhibitory activity of some triazole derivatives. nih.gov

Specific Research Context and Potential of 5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine

The compound this compound represents a specific convergence of the structural features discussed above. While extensive dedicated research on this exact molecule is not widely published, its academic potential can be inferred from the well-documented chemistry of its constituent parts.

The structure combines three key elements: the stable 4H-1,2,4-triazol-3-amine core, a flexible benzyl (B1604629) linker, and an electron-withdrawing nitro group on the phenyl ring.

The 4H-1,2,4-Triazol-3-amine Core: As established, this provides the foundational heterocyclic scaffold known for its metabolic stability and ability to participate in hydrogen bonding. pensoft.neturfu.ru

The Benzyl Linker: The methylene (B1212753) (-CH₂-) bridge separating the triazole and phenyl rings provides conformational flexibility, which can be crucial for optimal binding to a biological target. This contrasts with directly linked phenyl-triazoles, where the rings are more rigidly oriented.

The 4-Nitro Group: The nitro group is a strong electron-withdrawing group and a common feature in pharmacologically active molecules. Its presence on the phenyl ring significantly alters the electronic properties of the molecule and can be a key feature for biological interactions. nih.gov For example, in related studies, the nitro group has been shown to be important for the antibacterial activity of certain triazole-based Schiff bases. nih.gov

The synthesis of this compound would likely follow established methodologies for creating 3,5-disubstituted 1,2,4-triazoles. A plausible route involves the cyclocondensation of a suitable precursor, such as an S-methylated thiosemicarbazide (B42300) derivative of 2-(4-nitrophenyl)acetic acid, with hydrazine (B178648) or the reaction of 2-(4-nitrophenyl)acetimidate with aminoguanidine (B1677879).

The potential of this compound lies in its use as a synthetic intermediate or as a candidate for biological screening. The primary amine at position 3 is available for derivatization to create libraries of related compounds for structure-activity relationship (SAR) studies. The nitro group can also be chemically reduced to an amine, providing another reactive site for further functionalization and creating a different class of derivatives with distinct electronic and biological properties.

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₉N₅O₂
Molecular Weight 219.20 g/mol
Structure A 4H-1,2,4-triazole ring substituted at position 3 with an amino group and at position 5 with a 4-nitrobenzyl group.

Table 2: Chemical Properties of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(4-nitrophenyl)methyl]-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2/c10-9-11-8(12-13-9)5-6-1-3-7(4-2-6)14(15)16/h1-4H,5H2,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYFIDVHDVHRHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC(=NN2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394710
Record name 5-(4-NITROBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90349-93-2
Record name 5-(4-NITROBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Elucidation and Spectroscopic Characterization of 5 4 Nitrobenzyl 4h 1,2,4 Triazol 3 Amine Molecular Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution ¹H NMR Spectral Analysis: Proton Environment and Coupling Interactions

Specific chemical shifts (δ), coupling constants (J), and multiplicity data for the protons of 5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine are not available in the reviewed literature.

¹³C NMR Spectral Analysis: Carbon Framework and Chemical Shifts

A detailed assignment of chemical shifts for the carbon atoms within the 4-nitrobenzyl and 1,2,4-triazol-3-amine moieties could not be found.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment

No studies utilizing 2D NMR techniques to confirm the structural connectivity of this specific molecule have been published.

Single Crystal X-ray Diffraction Analysis

Elucidation of Molecular Geometry, Bond Lengths, and Bond Angles

There are no public records of the crystal structure of this compound, preventing any discussion of its precise molecular geometry, bond lengths, and angles.

Crystal Packing Architecture and Intermolecular Hydrogen Bonding (e.g., N-H...N, C-H...O)

Without crystallographic data, an analysis of the supramolecular assembly, including hydrogen bonding and other intermolecular interactions that dictate the crystal packing, is not possible.

Further primary research involving the synthesis and subsequent detailed spectroscopic and crystallographic analysis of this compound is required before a comprehensive article on its advanced structural features can be written.

Conformational Analysis and Torsion Angles

Conformational analysis provides insight into the three-dimensional arrangement of a molecule, which is crucial for understanding its reactivity and biological interactions. The flexibility of this compound is primarily determined by the rotation around the single bond connecting the methylene (B1212753) bridge and the triazole ring, as well as the bond between the methylene group and the phenyl ring. The spatial relationship between the 1,2,4-triazole (B32235) ring and the 4-nitrophenyl ring is defined by torsion angles (or dihedral angles).

While specific crystallographic data for the title compound is not extensively reported, analysis of closely related structures reveals that a significant twist between the heterocyclic and aromatic rings is a common feature. For instance, in 5-(3-nitrobenzyl)-1,3,4-thiadiazol-2-amine, the dihedral angle between the thiadiazole and benzene (B151609) rings is 73.92 (8)°. nih.gov Similarly, the structure of 4-amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione shows a dihedral angle of 67.51 (16)° between its two ring systems. nih.gov In a more complex triazole derivative, the phenyl ring of a benzyl (B1604629) group was found to be almost perpendicular to a nitrophenyl ring, with a dihedral angle of 84.9 (2)°. nih.gov

These examples suggest that the this compound molecule is not planar. The steric hindrance and electronic repulsion between the two ring systems likely force them into a twisted conformation. The exact torsion angles would be influenced by the packing forces within a crystal lattice or the solvent environment. Theoretical calculations, such as those using the semi-empirical AM1 Hamiltonian method, can be employed to perform a systematic conformational search and identify the lowest-energy conformation of the molecule. researchgate.net

Table 1: Representative Torsion Angles in Related Heterocyclic Compounds
CompoundInter-ring Dihedral Angle (°)Reference
5-(3-Nitrobenzyl)-1,3,4-thiadiazol-2-amine73.92 nih.gov
4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione67.51 nih.gov
rac-3-{4-[(4-Nitrobenzylidene)amino]-3-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl}84.9 nih.gov

Investigation of Tautomeric Forms within the Crystal Lattice

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is a key characteristic of many heterocyclic systems, including 1,2,4-triazoles. researchgate.net For this compound, two primary types of tautomerism are possible: amine-imine tautomerism and annular tautomerism.

Amine-Imine Tautomerism: The 3-amino group can exist in equilibrium with its 3-imino tautomer. This involves the migration of a proton from the exocyclic amino group to a ring nitrogen atom.

Annular Tautomerism: The proton on the triazole ring nitrogen (the '4H' proton) can potentially migrate to other nitrogen atoms in the ring, leading to 1H or 2H tautomers, although the 4H form is explicitly named.

Within a crystal lattice, it is possible for a single tautomeric form to be dominant due to favorable hydrogen bonding and packing arrangements. However, it is also plausible for multiple tautomers to co-exist within the same crystal structure. nih.gov For example, a study on 4(5)-nitro-5(4)-methoxyimidazole found a 50:50 mixture of two tautomers co-existing in the crystal, stabilized by a network of hydrogen bonds. nih.gov The specific tautomeric form(s) of this compound present in the solid state would be definitively determined by single-crystal X-ray diffraction, which can locate the positions of hydrogen atoms.

Mass Spectrometry (MS) for Precise Mass Determination and Fragmentation Pathways

Mass spectrometry is an essential analytical technique for determining the precise molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns. For this compound (molecular formula: C₉H₉N₅O₂), the expected monoisotopic mass of the protonated molecular ion [M+H]⁺ would be approximately 220.0834 g/mol .

The fragmentation pathways under techniques like Electrospray Ionization (ESI-MS) can be predicted based on the structure's weakest bonds and the stability of the resulting fragments. nih.govresearchgate.net Key fragmentation patterns for this molecule would likely include:

Loss of the Nitro Group: Cleavage of the C-N bond on the phenyl ring could lead to the loss of a nitro group (NO₂) or nitrous acid (HNO₂).

Benzylic Cleavage: The bond between the methylene bridge and the triazole ring is a likely point of fragmentation, leading to the formation of a stable tropylium-like ion or a 4-nitrobenzyl cation (m/z 136).

Triazole Ring Fragmentation: The triazole ring itself can undergo cleavage. Studies on other amino-1,2,4-triazole derivatives have noted that a common fragmentation pattern corresponding to an m/z value of 60 can be observed, likely related to the amino group and adjacent atoms. researchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments
Fragment Ion (m/z)Predicted Identity/OriginReference
~220[M+H]⁺ (Protonated Molecular Ion)
~174[M+H - NO₂]⁺
136[4-nitrobenzyl]⁺ cation
60Common fragment for amino-triazole derivatives researchgate.net

Vibrational Spectroscopy: Infrared (IR) Absorption Characteristics

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. The IR spectrum of this compound is expected to show a combination of characteristic peaks from its constituent parts: the amino group, the triazole ring, and the nitro-substituted benzene ring. researchgate.netmdpi.com

Key expected absorption bands include:

N-H Stretching: The primary amine (NH₂) group will typically show two bands in the region of 3300-3500 cm⁻¹. The N-H bond of the triazole ring will also contribute to absorption in this area.

Aromatic C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methylene (-CH₂-) bridge will show symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ range.

N=O Stretching: The nitro group (NO₂) is characterized by two strong absorption bands: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

C=C and C=N Stretching: Aromatic C=C ring stretching and triazole C=N stretching vibrations will appear in the 1400-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the NH₂ group typically appears in the 1590-1650 cm⁻¹ range.

N-N Stretching: Vibrations associated with the N-N bond in the triazole ring can be found around 1430 cm⁻¹. researchgate.net

Table 3: Expected Infrared (IR) Absorption Bands
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
-NH₂ (amine)Stretching3300 - 3500 researchgate.net
Aromatic C-HStretching3000 - 3100 researchgate.net
-CH₂- (methylene)Stretching2850 - 2960
-NO₂ (nitro)Asymmetric Stretching1500 - 1560
-NO₂ (nitro)Symmetric Stretching1345 - 1385
C=C, C=NRing Stretching1400 - 1650 researchgate.net
-NH₂ (amine)Bending (Scissoring)1590 - 1650
N-N (triazole)Stretching~1430 researchgate.net

Computational and Theoretical Studies of 5 4 Nitrobenzyl 4h 1,2,4 Triazol 3 Amine Molecular Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of applications, from geometry optimization to the prediction of spectroscopic properties.

Geometry Optimization and Conformational Stability

The first step in the computational analysis of a molecule is typically the optimization of its geometry to find the most stable arrangement of its atoms. For 5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

The conformational stability of this compound would be of particular interest due to the rotational freedom around the single bonds connecting the nitrobenzyl group to the triazole ring and the amine group. DFT calculations can be used to explore the potential energy surface by rotating these bonds and identifying the global and local energy minima, which correspond to the most stable conformers. The relative energies of these conformers provide insights into their population distribution at a given temperature.

Table 1: Predicted Bond Lengths in a 3-amino-1,2,4-triazole Moiety based on DFT Calculations nih.gov

BondCalculated Bond Length (Å) (B3LYP/6-311++G(d,p))Calculated Bond Length (Å) (M06-2X/6-311++G(d,p))
N6-N71.3671.357
C5-N41.3201.315
C1-N41.3681.363

This table presents data for the parent 3-amino-1,2,4-triazole ring as a reference.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbital Contributions

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides information about the molecule's chemical reactivity, kinetic stability, and electronic transitions.

For a related compound, 3-amino-1,2,4-triazole, the HOMO was found to be located over the entire molecule, while the LUMO was more concentrated on the triazole ring and a specific carbon atom when calculated with the B3LYP method. nih.gov The HOMO-LUMO energy gap for this simpler triazole was calculated to be 4.898 eV at the B3LYP/6-311++G(d,p) level and 4.969 eV at the M06-2X/6-311++G(d,p) level. nih.gov In the case of this compound, the presence of the electron-withdrawing nitro group on the benzyl (B1604629) substituent is expected to significantly influence the electronic structure. It is anticipated that the LUMO will be predominantly localized on the nitrophenyl moiety, which would likely lead to a smaller HOMO-LUMO gap compared to the unsubstituted parent triazole, indicating higher reactivity.

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for 3-amino-1,2,4-triazole nih.gov

ParameterB3LYP/6-311++G(d,p)M06-2X/6-311++G(d,p)
HOMO Energy (eV)-8.834-8.880
LUMO Energy (eV)-3.936-3.911
HOMO-LUMO Gap (eV)4.8984.969

This table provides reference values for the parent 3-amino-1,2,4-triazole.

Prediction of Spectroscopic Properties (NMR Chemical Shifts, IR Frequencies)

DFT calculations are also a valuable tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds.

Infrared (IR) Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental IR spectra. For 3-amino-1,2,4-triazole, the calculated vibrational modes for N-N, C-N, and C=N stretching in the triazole ring were reported and compared with experimental data. nih.gov For instance, N-H stretching vibrations in amines typically appear in the 3500-3300 cm⁻¹ region. nih.gov For this compound, one would expect to see characteristic peaks for the nitro group (typically around 1550-1475 cm⁻¹ for asymmetric stretching and 1360-1290 cm⁻¹ for symmetric stretching), in addition to the vibrations of the triazole ring and the amino group.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts. While specific calculated data for this compound is not available in the provided results, studies on other 1,2,4-triazole (B32235) derivatives have demonstrated the utility of this approach. For example, in a series of 5-Z-styrylsulfonylmethyl-1,2,4-triazolyl-3-amines, the ¹H NMR spectrum showed a characteristic singlet for the methylene (B1212753) protons attached to C-5 and signals for the NH₂ and NH protons. acs.org For the target compound, one would expect to see signals for the benzyl protons, the aromatic protons of the nitrophenyl ring, and the protons of the amino and triazole NH groups.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Flexibility

While DFT calculations provide valuable information about static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior and conformational flexibility of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For a molecule like this compound, MD simulations could be used to explore its conformational landscape in different environments, such as in a vacuum or in a solvent. This would provide insights into the flexibility of the benzyl linker and the interactions of the molecule with its surroundings. A study on 1-phenyl-4-benzoyl-1-hydro-triazole derivatives used MD simulations to understand their interaction with a biological target, demonstrating the power of this technique in studying the dynamic binding modes of triazole compounds. frontiersin.org Such simulations can reveal key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for the molecule's function. In the context of this compound, MD simulations could be particularly useful for understanding its interactions with potential biological targets or for studying its aggregation behavior.

Quantitative Structure-Property Relationship (QSPR) Modeling of Triazole Derivatives

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or physicochemical properties of a series of compounds with their observed properties or biological activities. These models are widely used in drug discovery and materials science to predict the properties of new compounds and to guide the design of molecules with desired characteristics.

For 1,2,4-triazole derivatives, QSPR and QSAR models have been developed for various endpoints. For example, a study focused on modeling the lipophilicity (logP) of a series of 1,2,4-triazole derivatives using topological indices. researchgate.net Another study developed Quantitative Structure-Toxicity Relationship (QSTR) models to predict the acute toxicity of 1,2,4-triazole compounds. nih.gov These models use molecular descriptors, which are numerical representations of the chemical structure, to build a mathematical equation that can predict the property of interest. For this compound, a QSPR model could be developed to predict properties such as its solubility, melting point, or chromatographic retention time, based on a dataset of related triazole compounds.

Computational Investigation of Reaction Mechanisms and Transition State Structures

Computational chemistry can also be used to investigate the mechanisms of chemical reactions, providing detailed information about the energy barriers and the structures of transition states. This is particularly valuable for understanding how a molecule is formed and for optimizing reaction conditions.

The synthesis of 1,2,4-triazoles can be achieved through various routes, and computational studies can help to elucidate the preferred reaction pathways. nih.govisres.org For example, the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids and amidines has been described, and the reaction mechanism likely involves a sequence of condensation and cyclization steps. frontiersin.org A computational study of the synthesis of this compound could involve identifying the reactants, intermediates, and products, and then using DFT to calculate the energies of these species and the transition states that connect them. This would provide a detailed energy profile of the reaction, revealing the rate-determining step and offering insights into how the reaction could be made more efficient. For instance, a proposed mechanism for the synthesis of multisubstituted 1,2,3-triazoles involved the reaction of β-carbonyl phosphonates and azides, with the mechanism being rationalized through crystallographic and experimental evidence, which could be further supported by computational analysis. acs.org

Supramolecular Chemistry and Non Covalent Interactions of 5 4 Nitrobenzyl 4h 1,2,4 Triazol 3 Amine Derivatives

Role of the Triazole Ring in Forming Supramolecular Aggregates

The 1,2,4-triazole (B32235) ring is a versatile building block in the construction of supramolecular assemblies due to its unique electronic and structural properties. This five-membered heterocycle contains three nitrogen atoms, which can act as both hydrogen bond donors and acceptors, facilitating the formation of robust and directional intermolecular connections. nih.govnih.gov The 1,2,4-triazole nucleus is a common feature in many compounds with a wide range of applications, including pharmaceuticals and materials science. nih.govnih.gov

The stability of the 1,2,4-triazole ring, existing in two tautomeric forms (1H and 4H), contributes to its prevalence as a scaffold in supramolecular chemistry. nih.gov The 4H-1,2,4-triazole form is particularly important in the structure of the title compound. The arrangement of nitrogen atoms in the ring allows for the formation of diverse supramolecular synthons, which are structural units within supermolecules that can be formed and connected by intermolecular interactions.

Analysis of Hydrogen Bonding Motifs Involving Triazole Nitrogen Atoms and Amine Protons

Hydrogen bonding is a predominant force in the self-assembly of 5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine derivatives. The molecule possesses several functional groups capable of participating in hydrogen bonds: the amino group (-NH2), the triazole ring nitrogens, and the nitro group (-NO2).

The primary amine group at the 3-position of the triazole ring is a potent hydrogen bond donor. The two protons of the -NH2 group can form hydrogen bonds with electronegative atoms such as the nitrogen atoms of adjacent triazole rings or the oxygen atoms of the nitro group. The nitrogen atoms within the 1,2,4-triazole ring, particularly N1 and N2, are effective hydrogen bond acceptors. nih.gov This donor-acceptor complementarity often leads to the formation of well-defined hydrogen-bonding motifs.

In related crystal structures of amino-triazole derivatives, common hydrogen bonding patterns include the formation of dimers, chains, and sheets. For instance, in a related compound, 4-amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, molecules are linked into chains via N—H···O hydrogen bonds, and these chains are further connected into a three-dimensional network by N—H···N and N—H···S interactions. nih.gov While a direct crystallographic analysis of this compound is not available, analogous patterns are expected. The interplay between the amine protons and the triazole nitrogens likely leads to robust intermolecular connectivity, forming predictable supramolecular structures. The nitro group's oxygen atoms can also act as hydrogen bond acceptors, further stabilizing the crystal packing through C—H···O interactions. researchgate.netrsc.org

Table 1: Potential Hydrogen Bonding Interactions in this compound Derivatives

Donor GroupAcceptor GroupType of InteractionPotential Motif
Amine (-NH₂)Triazole Nitrogen (N1/N2)N-H···NDimer, Chain, Sheet
Amine (-NH₂)Nitro Oxygen (-NO₂)N-H···OIntramolecular/Intermolecular
Triazole (N-H)Triazole Nitrogen (N1/N2)N-H···NDimer, Chain
Triazole (N-H)Nitro Oxygen (-NO₂)N-H···OIntermolecular
Benzyl (B1604629) (C-H)Nitro Oxygen (-NO₂)C-H···OFramework Stabilization
Benzyl (C-H)Triazole Ring (π system)C-H···πPacking Stabilization

Aromatic Interactions: π-π Stacking and Cation-π Interactions Involving the Nitrobenzyl Moiety

The 4-nitrobenzyl group in this compound plays a crucial role in the supramolecular assembly through aromatic interactions, primarily π-π stacking. These interactions occur when aromatic rings align face-to-face or in an offset fashion, driven by a combination of dispersion and electrostatic forces. rsc.org

The electron-deficient nature of the 4-nitrophenyl ring, due to the strong electron-withdrawing nitro group, influences the nature of these stacking interactions. It can interact favorably with electron-rich aromatic systems. In the solid state, π-π stacking involving the nitrobenzyl moiety can lead to the formation of columnar or layered structures. For example, in the crystal structure of a related compound, 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, weak π(triazolyl)–π(nitrobenzene) contacts with an inter-centroid distance of 3.8386 (10) Å are observed. nih.gov

In addition to stacking with other aromatic rings, the nitrobenzyl group can also participate in other non-covalent interactions. Nitro-π interactions, where the electron-deficient nitro group interacts with a π-system, can contribute to the stability of the crystal packing. researchgate.net Furthermore, C-H···π interactions, where a C-H bond from a benzyl group points towards the face of an aromatic ring, are also common in stabilizing the three-dimensional architecture of such compounds. nih.gov While less common for this neutral molecule, protonation of the triazole or amine groups could lead to cation-π interactions, where the positively charged species interacts favorably with the electron-rich face of an aromatic ring.

The combination of hydrogen bonding and π-π stacking is often synergistic, leading to highly organized and stable supramolecular structures. Theoretical studies have shown that while hydrogen bonds might not provide sufficient orbital overlap for electron transfer on their own, they can reinforce π-π stacking interactions. rsc.org

Self-Assembly Strategies for Ordered Supramolecular Architectures

The predictable nature of non-covalent interactions in molecules like this compound allows for the rational design of self-assembly strategies to create ordered supramolecular architectures. Self-assembly is a process where components spontaneously organize into stable, well-defined structures. For amino acid derivatives, self-assembly can be driven by a combination of hydrophobic interactions, hydrogen bonding, and π-stacking. rsc.org

One common strategy involves the use of solvent systems that promote specific interactions. For instance, crystallization from a solvent that does not compete strongly for hydrogen bonds can favor the formation of intermolecular hydrogen-bonded networks between the triazole derivatives. The introduction of different functional groups or counter-ions can also be used to direct the self-assembly process. A systematic study on 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole salts demonstrated that different anions could mediate the formation of diverse supramolecular architectures, such as brick-layer, columnar, and zig-zag patterns. acs.org

The driving forces for the self-assembly of derivatives of the title compound are likely a combination of strong π-π stacking of the aromatic cores and hydrophobic interactions of the benzyl groups. rsc.org By modifying the substituents on the triazole or benzyl ring, it is possible to tune the intermolecular interactions and thus control the resulting supramolecular structure, leading to materials with desired properties, such as specific crystal packing or morphology (e.g., nanowires or microrods). rsc.org

Design and Investigation of Triazole-Based Artificial Ion Receptors and Recognition Elements

The structural features of this compound derivatives make them promising candidates for the design of artificial ion receptors. The combination of hydrogen bond donors and acceptors, along with the potential for aromatic interactions, allows for the creation of specific binding pockets for ions.

The 1,2,4-triazole scaffold is a known pharmacophore that interacts with biological receptors with high affinity due to its dipole character and hydrogen bonding capacity. nih.gov This principle can be extended to the design of synthetic receptors. The amino group and the triazole nitrogen atoms can be oriented to form a pre-organized cavity that is complementary in size and electronic character to a target ion.

For example, the incorporation of a 4-amino-1,2,4-triazole (B31798) moiety between two pyridyl groups has been explored to create ligands with additional hydrogen-bonding sites that could be used for constructing higher-dimensional supramolecular assemblies and potentially for anion recognition. acs.org The design of such receptors often involves computational modeling to predict the binding affinity and selectivity for different ions. The nitro group on the benzyl ring can also play a role by modulating the electronic properties of the binding pocket or by participating in direct interactions with the bound ion or its surrounding solvent molecules.

Coordination Chemistry of 5 4 Nitrobenzyl 4h 1,2,4 Triazol 3 Amine As a Ligand

Versatile Coordination Modes of 4H-1,2,4-Triazol-3-amine Scaffolds

The 4H-1,2,4-triazol-3-amine scaffold is a versatile building block in the design of coordination polymers and metal-organic frameworks (MOFs). mdpi.com Its ability to coordinate with metal ions in various ways is a key factor in the formation of diverse structural dimensionalities, from discrete polynuclear complexes to one-, two-, and three-dimensional polymers. mdpi.com

A predominant coordination mode for 1,2,4-triazole (B32235) derivatives is the N1,N2 bridging mode, where the adjacent nitrogen atoms of the triazole ring bridge two metal centers. mdpi.commdpi.com This bridging often leads to the formation of extended chains or networks. mdpi.com The presence of the exocyclic amino group at the 3-position provides an additional potential coordination site, allowing for chelation or further bridging, thus increasing the connectivity of the resulting framework.

Synthesis and Structural Characterization of Metal Complexes with 5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine

While specific studies on the coordination chemistry of this compound are not widely documented, the synthesis and characterization of complexes with closely related ligands provide a clear blueprint for potential methodologies.

The synthesis of transition metal complexes with substituted 4H-1,2,4-triazol-3-amine ligands is typically achieved through the reaction of the ligand with a corresponding metal salt in a suitable solvent. cornell.eduginekologiaipoloznictwo.com Common methods include:

Solution-based Synthesis: This often involves mixing a solution of the triazole ligand with a solution of a metal salt (e.g., chlorides, nitrates, sulfates) in a solvent like ethanol (B145695) or a solvent mixture, followed by refluxing for a period. cornell.eduginekologiaipoloznictwo.com The resulting complex often precipitates from the solution upon cooling. ginekologiaipoloznictwo.com For instance, complexes of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with various transition metals were synthesized by reacting the ligand with the corresponding metal chloride in a 2:1 ligand-to-metal molar ratio in ethanol. ginekologiaipoloznictwo.com

Hydrothermal/Solvothermal Synthesis: These methods are particularly useful for growing single crystals suitable for X-ray diffraction and for synthesizing robust frameworks like MOFs. acs.org The reactants are sealed in a vessel with a solvent and heated above the solvent's boiling point, creating high pressure and temperature conditions that facilitate crystal growth.

The choice of metal salt, solvent, and reaction conditions (e.g., temperature, molar ratios) can significantly influence the final product's dimensionality and structure. mdpi.com

The precise determination of the coordination environment around the metal center is crucial for understanding the properties of the resulting complex. This is achieved through a combination of crystallographic and spectroscopic techniques.

Spectroscopic Techniques:

FT-IR Spectroscopy: Fourier-transform infrared spectroscopy is used to identify the coordination sites of the ligand. A shift in the vibrational frequencies of functional groups (e.g., C=N, N-N, and NH2 in the triazole ring) upon coordination to a metal ion can indicate their involvement in bonding.

NMR Spectroscopy: Nuclear magnetic resonance (¹H and ¹³C NMR) can be used to study the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon complexation provide insights into the coordination mode. researchgate.net

UV-Vis Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the complex and can help to infer the coordination geometry around the metal ion.

The table below presents hypothetical data based on typical observations for related triazole complexes.

TechniqueObservationInterpretation
FT-IR Shift in ν(C=N) and ν(N-N) bands to higher or lower frequencies.Indicates coordination of the triazole ring's nitrogen atoms to the metal center.
Broadening or shift of ν(N-H) bands.Suggests involvement of the amino group in coordination or hydrogen bonding.
¹H NMR Downfield or upfield shift of triazole ring and benzyl (B1604629) protons.Confirms the formation of the complex in solution and provides information about the electronic environment.
X-ray M-N bond distances in the range of 2.0-2.2 Å.Typical bond lengths for coordination between a transition metal and a nitrogen ligand.
Coordination number of 4, 5, or 6 around the metal center.Reveals the geometry of the complex (e.g., tetrahedral, square pyramidal, octahedral).

Development of Metal-Organic Frameworks (MOFs) Using Triazole Linkers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net 1,2,4-Triazole derivatives are excellent candidates for use as linkers in MOFs due to their ability to form strong bonds with metal centers and their propensity to create extended, often porous, structures. mdpi.comresearchgate.net

The use of bifunctional linkers containing both a triazole ring and another coordinating group, such as a carboxylate, has been a successful strategy for constructing novel MOFs. acs.org These linkers can bridge multiple metal centers, leading to the formation of 3D frameworks with interesting topologies and properties. acs.org For instance, MOFs based on bis(carboxyphenyl)-1,2,4-triazole have been synthesized, forming isoreticular series with rutile topology. researchgate.net The porosity and pore size of these materials can be tuned by the choice of the metal ion and the substituents on the triazole linker. researchgate.net

The incorporation of functional groups, such as the nitro group in this compound, into the linker can introduce specific functionalities into the MOF's pores, which can be exploited for applications like gas sorption and catalysis. researchgate.net The design of the linker is crucial, as subtle changes in its structure can lead to different network topologies and interpenetration. chemrxiv.org

Exploration of Magnetic and Electronic Properties in Triazole-Based Coordination Polymers

The N1,N2 bridging mode of 1,2,4-triazoles provides a short and conjugated pathway for magnetic exchange interactions between metal centers, making these ligands particularly interesting for the synthesis of magnetic materials. mdpi.com The resulting coordination polymers can exhibit a range of magnetic behaviors, including antiferromagnetic and ferromagnetic coupling.

Magnetic Properties: The magnetic properties of triazole-based coordination polymers are highly dependent on the metal ion, the coordination geometry, and the specific nature of the triazole ligand. mdpi.com For example, trinuclear transition metal complexes with sulfonate-functionalized 1,2,4-triazole derivatives have shown dominant intramolecular antiferromagnetic interactions. mdpi.com Variable-temperature magnetic susceptibility measurements are a key technique for characterizing these properties. nih.govresearchgate.net Some iron(II) complexes with 1,2,4-triazole ligands are known to exhibit spin crossover (SCO) behavior, which is a reversible switching between a low-spin and a high-spin state induced by external stimuli like temperature or light. mdpi.com This property is highly desirable for applications in molecular electronics and sensing. mdpi.com

Electronic Properties: The electronic properties of triazole-based coordination polymers are also an active area of research. Some copper(I) iodide coordination polymers with triazole-substituted pyridine (B92270) ligands have been shown to be emissive and exhibit semiconductor behavior. rsc.org The electronic structure of the triazole ligand can be tuned to modulate the single-molecule conductance in molecular junctions. rsc.org The electronic states of 1,2,4-triazoles have been studied using techniques like vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy, providing fundamental insights into their electronic structure. nih.gov

The presence of the electron-withdrawing nitro group in this compound could significantly influence the electronic properties of its metal complexes, potentially leading to interesting photophysical or conductive behaviors.

Applications of 5 4 Nitrobenzyl 4h 1,2,4 Triazol 3 Amine Derivatives in Advanced Materials Science

Functional Materials for Optoelectronics

The unique electronic characteristics of 1,2,4-triazole (B32235) derivatives make them highly suitable for various applications in optoelectronics, including in the fabrication of Organic Light-Emitting Diodes (OLEDs) and organic photovoltaic cells. nih.govmdpi.com The presence of highly electronegative nitrogen atoms in the heterocyclic ring influences the electron distribution within the molecule, enhancing intramolecular electron transport. nih.gov

The 1,2,4-triazole ring is an electron-deficient system, which imparts excellent electron-transporting (ET) capabilities to its derivatives. plu.mxacs.org This property is crucial for enhancing the performance of OLEDs by facilitating the movement of electrons from the cathode to the emissive layer. acs.org Compounds like 3-(4-Biphenylyl)-4-phenyl-5-(4-tert-butylphenyl)-1,2,4-triazole (TAZ) have been successfully demonstrated as effective electron-transporting materials. plu.mx

Furthermore, triazole derivatives serve as efficient hole-blocking materials (HBMs). acs.orgresearchgate.net Their highest occupied molecular orbital (HOMO) energy levels are typically low, creating a significant energy barrier that prevents holes from passing from the emissive layer to the electron-transport layer. This confinement of charge carriers and excitons within the emissive layer leads to improved device efficiency and color purity. researchgate.net The hybridization of bipyridyl units with triazoles has been shown to improve electron-transporting ability while maintaining strong hole-blocking characteristics. researchgate.net A study investigating various HBMs in green fluorescent OLEDs included a TAZ derivative, 3-phenyl-4-(1'-naphtyl)-5-phenyl-1,2,4-triazole, highlighting its role in device performance. researchgate.net

Table 1: Performance of Selected Triazole Derivatives as Hole-Blocking Materials (HBMs) in Green OLEDs

HBM Electron Mobility Recombination Rate (cm⁻³s⁻¹) Luminance (cd/m²)
TAZ Derivative Lower compared to others 1.79 x 10²⁴ 3200
Bphen Higher 2.25 x 10²⁵ 4700
Alq3 Intermediate 1.74 x 10²⁵ 4500
TPBi Intermediate 1.04 x 10²⁵ 4400

This table is based on data presented in a comparative study of different hole-blocking materials. researchgate.net

Bipolar host materials, which possess both electron- and hole-transporting capabilities, are critical for fabricating high-efficiency phosphorescent OLEDs (PhOLEDs). Derivatives of 1,2,4-triazole are frequently used as the electron-accepting moiety in these bipolar hosts, often paired with an electron-donating unit like carbazole. dntb.gov.ua This molecular design helps to balance charge carrier injection and transport within the emitting layer, leading to high efficiencies and reduced efficiency roll-off. rsc.org

For instance, two novel bipolar blue emitters, TAZ-PPI and 4NTAZ-PPI, were synthesized by coupling triazole and phenanthroimidazole moieties. Non-doped blue OLEDs based on these materials achieved high maximum external quantum efficiencies (EQEs) of 5.9% and 7.3%, respectively, with negligible efficiency roll-off. rsc.org Similarly, thermally activated delayed fluorescence (TADF) emitters have been developed using a 3,4,5-triphenyl-4H-1,2,4-triazole (TAZ) acceptor linked to a phenoxazine (B87303) (PXZ) donor, resulting in sky-blue emission. rsc.org An OLED using a related oxadiazole-based emitter, 2PXZ-OXD, achieved a high EQE of 14.9%. rsc.org The use of mixed host systems, combining a p-type host with an n-type host like a triazine derivative, has also proven effective in creating high-performance blue PhOLEDs with EQEs up to 20.1%. rsc.org

The application of 1,2,4-triazole derivatives extends to organic photovoltaics. mdpi.com Conjugated polymers incorporating electron-deficient triazole units have been developed for use in bulk heterojunction solar cells. acs.org A versatile synthetic approach has allowed for the creation of various triazole-based acceptors with differing electron-accepting strengths. The specific structure of the triazole unit significantly influences the optoelectronic properties of the resulting polymers. One such polymer, PyCNTAZ, when used in a solar cell, demonstrated a high open-circuit voltage of approximately 1 V and a notable efficiency of 8.4% with a thick active layer of around 300 nm. acs.org

High-Energy-Density Materials (HEDMs) Based on Nitrogen-Rich Triazoles

The high nitrogen content of the 1,2,4-triazole ring makes it an excellent building block for high-energy-density materials (HEDMs). nih.govacs.org Nitrogen-rich heterocycles are sought after as alternatives to traditional energetic materials because they tend to have high heats of formation, excellent stability, and decompose into environmentally benign gases, primarily N₂. acs.org The immense energy released comes from the formation of the very stable nitrogen-nitrogen triple bond (954 kJ/mol). acs.org

Various strategies, such as introducing nitro (–NO₂), azido (B1232118) (–N₃), or N-oxide functional groups, are employed to enhance the energetic properties of the triazole core. nih.govmdpi.comresearchgate.net For example, combining nitro, amino, and triazole structures can yield high-performance energetic materials. mdpi.com The thermal stability of these compounds is a critical factor for their practical application. Research has shown that some nitrogen-rich triazole derivatives exhibit remarkable thermal stability, with decomposition temperatures exceeding 200°C or even 300°C. nih.govnih.gov For instance, the neutral bis(triazole) compound 1H,4′H-[3,3′-bis(1,2,4-triazole)]-4′,5,5′-triamine is stable up to 347 °C. nih.gov Another study reported two nitrogen-rich compounds with high thermal stabilities of 216 °C and 221 °C, making them potential candidates for metal-free primary explosives. nih.gov

Table 2: Properties of Selected Nitrogen-Rich Triazole-Based Energetic Materials

Compound Nitrogen Content (%) Decomposition Temp. (°C) Detonation Velocity (m/s) Detonation Pressure (GPa) Reference
1H,4′H-[3,3′-bis(1,2,4-triazole)]-4′,5,5′-triamine 69.6 347 - - nih.gov
Monocation salt of above with dinitramide - 230 - - nih.gov
3-azido-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine (3) 79.78 216 8345 25.17 nih.gov
(E)-1,2-bis(3-azido-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-yl)diazene (7) 80.62 221 8275 25.57 nih.gov
Hydrazinium salt of compound 3 (11) - - 9089 30.55 nih.gov
3,3′-dinitro-5,5′-bis-1,2,4-triazole-1,1′-diol salts - 207–329 8102–9087 - mdpi.com

Data not available is denoted by "-".

Polymeric Materials and Conjugated Systems Incorporating Triazole Units

The 1,2,4-triazole moiety is a valuable component in the synthesis of functional polymers and conjugated systems. ajchem-a.comrsc.org These polymers are explored for applications ranging from optoelectronics to energetic materials. acs.orgresearchgate.net Modern synthetic methods like direct arylation polymerization (DArP) and click chemistry have facilitated the creation of a wide array of triazole-containing polymers. mdpi.commdpi.com DArP, for example, avoids the need for pre-functionalized monomers, offering a more straightforward route to π-conjugated polymers. mdpi.com

Researchers have successfully synthesized conjugated polymers based on alternating 1-alkyl-1,2,4-triazole and sulfur-nitrogen moieties, which are soluble in common non-polar solvents and show broad absorption in the 400 to 600 nm range. rsc.org Other work has focused on creating dense 1,2,3-triazole polymers that are soluble in common organic solvents through copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC). mdpi.com Furthermore, energetic polymer salts have been synthesized from 1-vinyl-1,2,4-triazole (B1205247) derivatives, which exhibit good thermal properties and high densities. researchgate.net

Triazole Derivatives as Corrosion Inhibitors in Material Protection

Derivatives of 1,2,4-triazole are effective corrosion inhibitors for various metals and alloys, including carbon steel and aluminum brass, in aggressive environments like acidic or saline solutions. nih.govsdit.ac.inktu.ltmdpi.com Their protective action stems from the ability of the triazole molecules to adsorb onto the metal surface. sdit.ac.indntb.gov.ua This adsorption occurs through the heteroatoms (nitrogen) and π-electrons of the aromatic ring, which interact with the vacant d-orbitals of the metal. sdit.ac.in

This interaction leads to the formation of a stable, thin protective film on the metal surface, which acts as a barrier, isolating the metal from the corrosive medium. sdit.ac.inmdpi.com The adsorption can involve both physical (physisorption) and chemical (chemisorption) processes and often follows the Langmuir adsorption isotherm. sdit.ac.inktu.lt Studies have demonstrated high inhibition efficiencies for various triazole derivatives. For example, 4-{(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (HMPT) showed around 95% inhibition efficiency for carbon steel in 1 M HCl. sdit.ac.in Similarly, 1,2,4-triazole (TAZ), 3-amino-1,2,4-triazole (ATA), and 3,5-diamino-1,2,4-triazole (DAT) exhibited maximum inhibition efficiencies of 84.4%, 86.4%, and 87.1%, respectively, for aluminum brass in 3.5 wt.% NaCl solution. ktu.lt

Table 3: Inhibition Efficiency of Selected 1,2,4-Triazole Derivatives

Inhibitor Compound Metal Corrosive Medium Max. Inhibition Efficiency (%) Reference
HMPT Carbon Steel 1 M HCl ~95 sdit.ac.in
TAZ Aluminum Brass (HAl77-2) 3.5 wt.% NaCl 84.4 ktu.lt
ATA Aluminum Brass (HAl77-2) 3.5 wt.% NaCl 86.4 ktu.lt
DAT Aluminum Brass (HAl77-2) 3.5 wt.% NaCl 87.1 ktu.lt
TZ1 & TZ2 Carbon Steel 1 M HCl Effective nih.gov

HMPT: 4-{(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione TAZ: 1,2,4-triazole ATA: 3-amino-1,2,4-triazole DAT: 3,5-diamino-1,2,4-triazole TZ1: (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one TZ2: 5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol


Design of Sensing and Chemo/Biosensor Materials based on Triazole Functionality

The unique electronic properties and versatile coordination chemistry of the 1,2,4-triazole ring make it a valuable scaffold in the development of advanced sensing materials. Derivatives of 5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine are emerging as promising candidates for the design of selective and sensitive chemosensors. The design of these materials leverages the intrinsic features of the triazole core, which can be finely tuned through strategic functionalization.

The fundamental principle behind the sensing action of these triazole derivatives lies in the interaction between the analyte and the sensor molecule, which elicits a measurable signal, such as a change in fluorescence or color. researchgate.net The 1,2,4-triazole moiety, with its electron-rich nitrogen atoms, often serves as the recognition or binding site for the target analyte. sci-hub.se These nitrogen atoms possess lone pairs of electrons that can readily coordinate with metal cations and other electron-deficient species. sci-hub.se

In the specific case of sensors based on this compound, the design incorporates two key functional components: the triazole-amine head and the nitrobenzyl tail. The 4-amino-1,2,4-triazole (B31798) portion acts as the primary binding domain. The exocyclic amine group and the adjacent triazole nitrogen atoms create a bidentate or tridentate chelation site, which is particularly effective for binding with various metal ions. uobabylon.edu.iq This coordination event alters the electronic state of the molecule, forming the basis of the sensing signal.

The 4-nitrobenzyl group plays a crucial role as the signaling unit. The nitro group is a potent electron-withdrawing group and a well-known modulator of fluorescence. Often, in the absence of an analyte, the molecule might exhibit fluorescence. Upon binding of an analyte to the triazole-amine site, a process such as photoinduced electron transfer (PET) from the excited fluorophore to the analyte-complexed receptor can be initiated or inhibited. The presence of the nitro group can facilitate efficient fluorescence quenching, making these compounds suitable for developing "turn-off" sensors. researchgate.net

Research into related 4H-1,2,4-triazole-4-amine derivatives has demonstrated their efficacy in detecting metal ions like Hg²⁺ and Cu²⁺ through a fluorescence "off" mechanism. researchgate.netnih.govresearchgate.net In these systems, condensation products of 4H-1,2,4-triazole-4-amine with various carboxylic acids were synthesized, and their interaction with metal ions led to significant quenching of their fluorescence emission. researchgate.netnih.govresearchgate.net This supports the principle that the 4-amino-1,2,4-triazole framework is an effective platform for sensor development.

Furthermore, the inherent presence of a nitroaromatic moiety within the this compound structure itself suggests potential applications in the detection of other nitroaromatic compounds, which are often environmental pollutants. researchgate.net The sensing mechanism could involve π-π stacking interactions between the nitrobenzyl group of the sensor and the target nitroaromatic analyte, leading to a detectable spectroscopic change.

The versatility of the triazole core allows for the development of a wide array of sensors for different analytes. By modifying the substituents on the triazole ring, researchers can tune the sensor's selectivity and sensitivity. The table below summarizes research findings on various chemosensors derived from the broader 1,2,4-triazole family, illustrating the adaptability of this heterocyclic system in materials science.

Sensor DerivativeTarget Analyte(s)Sensing MechanismDetection LimitReference
Condensation product of 4H-1,2,4-triazole-4-amine and benzoic acidHg²⁺Fluorescence "on-off"~10⁻⁵.⁵ M researchgate.netresearchgate.net
Condensation product of 4H-1,2,4-triazole-4-amine and isophthalic acidHg²⁺Fluorescence "on-off"~10⁻⁵.⁴ M researchgate.netresearchgate.net
Condensation product of 4H-1,2,4-triazole-4-amine and terephthalic acidCu²⁺Fluorescence "on-off"~10⁻⁵.⁰ M researchgate.netresearchgate.net
Condensation product of 4H-1,2,4-triazole-4-amine and phthalic acidCu²⁺Fluorescence "on-off"~10⁻⁵.² M researchgate.netresearchgate.net
Schiff base ligand from 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol and 4-phenoxybenzaldehyde (B127426) complexed with Hg(II)Pathogenic BacteriaBiological ActivityNot Applicable uobabylon.edu.iq
1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole derivativesCancer Cell LinesCytotoxic Activity< 12 µM (IC₅₀) nih.gov
5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid2,4,6-trinitrophenol (TNP)Fluorescence Quenching0.30 µM researchgate.net

This body of research underscores the strategic importance of the 1,2,4-triazole scaffold. The rational design of derivatives, such as this compound, by combining specific recognition moieties with appropriate signaling units, paves the way for novel chemo- and biosensor materials with high performance and tailored functionalities for applications in environmental monitoring, medical diagnostics, and industrial process control.

Future Perspectives and Research Challenges in 5 4 Nitrobenzyl 4h 1,2,4 Triazol 3 Amine Chemistry

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

The synthesis of 1,2,4-triazole (B32235) derivatives has traditionally involved multi-step procedures, often requiring harsh reaction conditions. nih.gov Future research is geared towards developing more efficient, economical, and environmentally benign synthetic pathways for 5-(4-nitrobenzyl)-4H-1,2,4-triazol-3-amine. A primary challenge lies in improving reaction yields and minimizing the formation of byproducts.

Key areas for future development include:

Microwave-Assisted Synthesis: This technique has shown promise in accelerating the synthesis of 1,2,4-triazole conjugates, offering a faster alternative to conventional heating methods. acs.org Applying microwave irradiation to the cyclization steps could significantly reduce reaction times and potentially improve yields for the title compound.

One-Pot, Multi-Component Reactions: Designing a one-pot synthesis that combines multiple reaction steps without isolating intermediates can greatly enhance efficiency. mdpi.com A future goal would be to develop a three-component reaction involving a precursor to the nitrobenzyl moiety, an amine, and a source for the triazole ring, streamlining the production process.

Green Chemistry Approaches: The use of eco-friendly solvents like water or ethanol (B145695), and the replacement of hazardous reagents are central to sustainable synthesis. researchgate.net Research into catalytic methods, perhaps using metal catalysts or organocatalysts for the cyclization and condensation steps, could lead to milder reaction conditions and a reduced environmental footprint. For instance, the cyclocondensation of intermediates like Z-styrylsulfonylacetic acid with hydrazinecarboximidamide has been explored for similar structures. urfu.ru

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher reproducibility, scalability, and safety, particularly for reactions involving potentially energetic nitro compounds.

Table 1: Comparison of Potential Synthetic Strategies for 1,2,4-Triazole Derivatives
Synthetic StrategyDescriptionPotential Advantages for this compoundKey Research Challenge
Conventional Thermal CyclizationIntramolecular cyclization of thiosemicarbazide (B42300) derivatives in an aqueous base, often requiring prolonged heating. acs.orgWell-established and reported for many triazoles.Long reaction times, high energy consumption, potential for side products.
Microwave-Assisted SynthesisUtilizes microwave energy to rapidly heat the reaction mixture. acs.orgDrastically reduced reaction times, improved yields, enhanced reaction rates.Optimizing conditions (power, temperature, time) for specific reactants to avoid decomposition.
One-Pot SynthesisCombining multiple synthetic steps into a single procedure without isolating intermediates. mdpi.comIncreased operational simplicity, reduced solvent waste, higher overall efficiency.Ensuring compatibility of all reagents and reaction conditions in a single pot.
Cu(I)-Catalyzed Cycloaddition (CuAAC)"Click chemistry" approach, typically for 1,2,3-triazoles, but principles can inspire new catalytic routes for 1,2,4-triazoles. mdpi.comnih.govHigh specificity, mild reaction conditions, broad functional group tolerance.Adapting catalytic systems for the specific regioselective synthesis of the 1,2,4-triazole isomer.

Application of Advanced Spectroscopic Techniques for Real-time Reaction Monitoring and Dynamic Studies

While standard spectroscopic techniques like FT-IR, NMR, and mass spectrometry are routinely used for the final characterization of synthesized triazole derivatives, a significant future direction is their application for dynamic, real-time analysis. urfu.ruijbr.com.pkeurjchem.com Understanding the reaction kinetics, identifying transient intermediates, and elucidating reaction mechanisms are critical for optimizing the synthesis of this compound.

Future research should focus on:

In-situ FT-IR and Raman Spectroscopy: These techniques can monitor the disappearance of reactant vibrational bands and the appearance of product bands in real-time, providing kinetic data and insights into the cyclization process. For example, tracking the C=S and N-H vibrations of a thiosemicarbazide precursor and the emergence of the C=N band of the triazole ring can map the reaction progress. acs.org

Process Analytical Technology (PAT): Integrating spectroscopic probes directly into the reaction vessel allows for continuous monitoring and control of critical process parameters, ensuring consistent product quality and yield.

Time-Dependent DFT (TD-DFT): This computational method can be used to predict the electronic absorption spectra (UV-Vis) of reactants, intermediates, and the final product. eurjchem.com Correlating these calculated spectra with experimental UV-Vis data obtained during the reaction can help identify species present in the reaction mixture at any given time.

Advanced NMR Techniques: Two-dimensional NMR spectroscopy, such as 2D ¹H-¹⁵N HMBC, can be invaluable for unambiguously determining the structure of the final product and any isomeric byproducts, which is particularly important for heterocycle synthesis. nih.gov

Computational Design of Next-Generation Triazole-Based Functional Materials

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery of new functional materials by predicting their properties before synthesis. researchgate.net For this compound, computational approaches can guide the design of derivatives with enhanced properties for specific applications.

Key research challenges and opportunities include:

Structure-Based Drug Design: Molecular docking can predict the binding affinity and mode of interaction of triazole derivatives with biological targets like enzymes or receptors. mdpi.comeurjchem.com This allows for the virtual screening of large libraries of compounds derived from the core structure to identify candidates with high potential as therapeutic agents.

Density Functional Theory (DFT) Calculations: DFT can be used to calculate a wide range of molecular properties, including geometric parameters, electronic structure (HOMO-LUMO energy gaps), and vibrational frequencies. researchgate.netresearchgate.net This information helps in understanding the molecule's stability, reactivity, and spectroscopic signatures.

Materials Property Prediction: For applications in materials science, such as energetic materials, computational methods can predict key performance parameters. nih.gov By modifying the core structure of this compound in silico (e.g., by adding other functional groups), researchers can screen for novel compounds with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it is possible to establish a mathematical relationship between the chemical structure of triazole derivatives and their observed activity, enabling the prediction of the properties of yet-unsynthesized molecules. ujmm.org.ua

Table 2: Computational Methods in Triazole-Based Material Design
Computational MethodApplicationPredicted PropertiesReference Example
Molecular DockingStructure-based drug design; predicting ligand-protein interactions.Binding affinity, binding mode, interaction energies.Screening triazole derivatives as potential enzyme inhibitors. mdpi.commdpi.com
Density Functional Theory (DFT)Calculating electronic structure and molecular properties.Optimized geometry, HOMO-LUMO gap, electrostatic potential, vibrational frequencies.Investigating stability and reactivity of triazole structures. researchgate.netresearchgate.net
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of molecules and their complexes over time.Conformational stability, solvent effects, binding free energies.Studying the stability of triazole-enzyme complexes. nih.gov
Time-Dependent DFT (TD-DFT)Predicting electronic absorption spectra.Absorption maxima (λmax), oscillator strengths.Analyzing UV-Vis spectra of triazole compounds. eurjchem.com

Expanding the Scope of Supramolecular Assemblies and Coordination Networks for Tailored Functionality

The structure of this compound is rich in sites for non-covalent interactions. The triazole ring contains both hydrogen bond donors (N-H) and acceptors (ring nitrogens), and the exocyclic amino group provides additional hydrogen bonding capability. urfu.ruacs.org These features, combined with the potential for π-π stacking from the phenyl ring and interactions involving the nitro group, make it an excellent candidate for constructing complex supramolecular architectures and coordination polymers.

Future research directions are:

Crystal Engineering: Systematically studying how modifications to the molecular structure influence the packing in the solid state. This involves understanding the interplay of various noncovalent interactions, such as hydrogen bonds and π-π stacking, to control the formation of specific crystalline networks.

Anion-Templated Assembly: Using different inorganic anions to direct the self-assembly of protonated triazole molecules into diverse supramolecular structures. The geometry and charge of the anion can play a crucial role in dictating the final architecture. acs.org

Coordination Chemistry: Utilizing the nitrogen atoms of the triazole ring and the amino group as coordinating sites for metal ions. uobabylon.edu.iq This can lead to the formation of metal-organic frameworks (MOFs) or coordination polymers with tailored porosity, catalytic activity, or magnetic properties. The nitrobenzyl group can serve as a functional pendant within the framework.

Functional Supramolecular Materials: Designing assemblies that exhibit specific functions based on their structure. For example, creating porous networks for gas storage or separation, or developing crystalline materials with unique photophysical properties based on the arrangement of the chromophoric nitrobenzyl groups.

Integration of this compound into Multifunctional Material Systems

A significant challenge and opportunity lie in integrating this compound not just as a standalone molecule but as a functional component within larger, multifunctional systems. Its unique combination of a reactive amino group, a metal-coordinating triazole ring, and an electron-deficient nitroaromatic system allows it to play multiple roles.

Future avenues of exploration include:

Hybrid Energetic Materials: The combination of a triazole ring (known for high nitrogen content and heat of formation) and a nitro group makes this molecule a candidate for energetic materials research. nih.govrsc.org Future work could involve co-crystallization with other energetic compounds or its integration into polymeric binders to create novel insensitive high-performance energetic materials.

Polymer Functionalization: The amino group provides a reactive handle for grafting the molecule onto polymer backbones. This could be used to impart specific properties to a base polymer, such as enhanced thermal stability, metal-chelating capabilities, or specific recognition sites.

Sensing Platforms: The nitroaromatic group is known to be an excellent electron acceptor, a property often exploited in chemical sensors for electron-rich analytes. The triazole unit could be integrated into a larger conjugated system or a MOF to create a fluorescent or colorimetric sensor where binding events are signaled by changes in the photophysical properties.

Composite Materials: Incorporating the molecule or its polymeric/supramolecular derivatives as fillers or functional additives in composite materials. This could enhance the mechanical, thermal, or electronic properties of the bulk material, leading to advanced composites for a range of applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of thiosemicarbazides with nitrobenzyl-substituted precursors under reflux conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Catalyst use : Copper(I) iodide or triethylamine improves cyclization efficiency .
  • Purity control : Thin-layer chromatography (TLC) monitors reaction progress, while recrystallization from ethanol/water mixtures enhances final purity .
    • Yield Optimization : Maintaining temperatures between 80–100°C and reaction times of 12–24 hours balances decomposition risks and completion .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the nitrobenzyl group’s position on the triazole ring (e.g., aromatic protons at δ 7.5–8.5 ppm) .
  • IR Spectroscopy : Stretching frequencies for the nitro group (~1520 cm1^{-1}) and triazole NH (~3400 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 247.0832 for C9_9H9_9N5_5O2_2) .

Advanced Research Questions

Q. How do electronic effects of the nitrobenzyl substituent influence the reactivity and stability of this compound in different solvents?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The nitro group reduces electron density on the triazole ring, increasing susceptibility to nucleophilic attack. Solvent polarity modulates this effect:
  • Polar solvents (e.g., DMSO) stabilize charge-separated intermediates during substitution reactions .
  • Nonpolar solvents (e.g., toluene) favor tautomeric equilibria, affecting hydrogen-bonding networks .
  • Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) combined with HPLC quantify decomposition pathways .

Q. What strategies can resolve contradictions in reported biological activities of triazole derivatives, including this compound?

  • Methodological Answer :

  • Assay Standardization : Discrepancies in antimicrobial IC50_{50} values may arise from variations in microbial strains or culture conditions. Use CLSI/M7-A6 guidelines for reproducibility .
  • Purity Verification : Contaminants (e.g., unreacted nitrobenzyl precursors) can skew bioactivity results. Employ LC-MS to ensure >98% purity before testing .
  • Mechanistic Studies : Compare time-kill curves and resistance profiles to differentiate bactericidal vs. bacteriostatic effects .

Q. How can computational chemistry be integrated with experimental data to predict the tautomeric behavior of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize tautomeric structures (e.g., 1H vs. 4H-triazole forms) at the B3LYP/6-311+G(d,p) level. Compare computed NMR shifts with experimental data to identify dominant tautomers .
  • Solvent Modeling : Use COSMO-RS to simulate solvent effects on tautomeric equilibria. For example, water stabilizes the 4H-form via hydrogen bonding, while acetonitrile favors the 1H-form .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the catalytic efficiency of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Variable Control : Replicate studies while standardizing catalyst loading (e.g., 5 mol%), base (e.g., K2_2CO3_3), and temperature .
  • Advanced Characterization : X-ray photoelectron spectroscopy (XPS) identifies surface oxidation states of metal catalysts, which may explain yield discrepancies .
  • Kinetic Profiling : Compare turnover frequencies (TOF) under identical conditions to isolate ligand-specific effects .

Methodological Framework Table

Research Aspect Key Techniques References
Synthesis OptimizationReflux cyclization, TLC monitoring
Structural Characterization1^1H/13^{13}C NMR, HRMS
Biological ActivityCLSI assays, LC-MS purity checks
Computational ModelingDFT, COSMO-RS solvent simulations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine
Reactant of Route 2
Reactant of Route 2
5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.